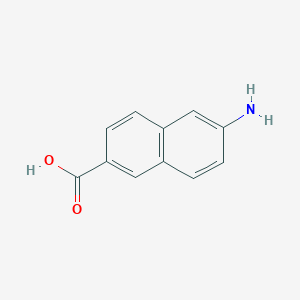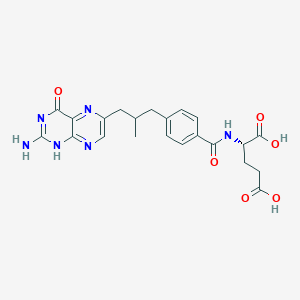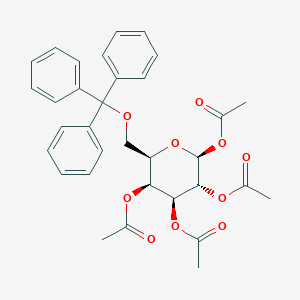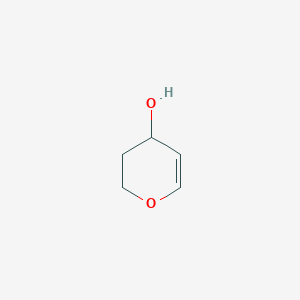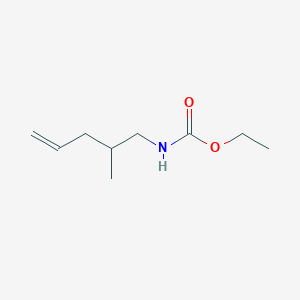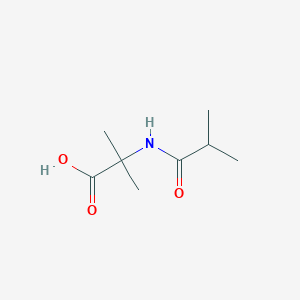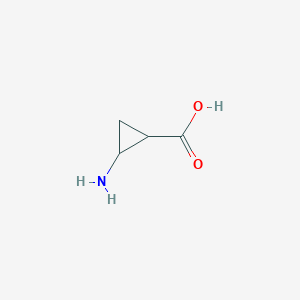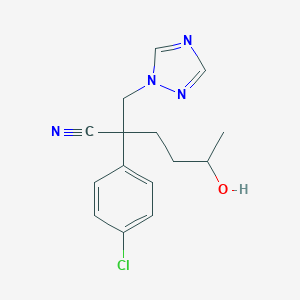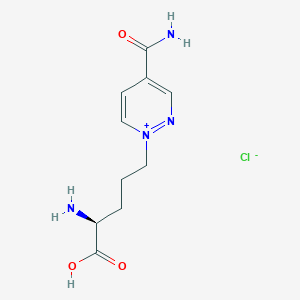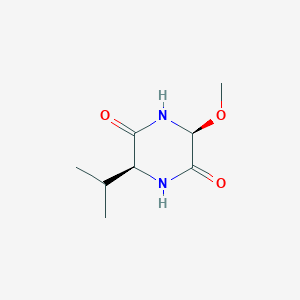
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI), also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Applications De Recherche Scientifique
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. PKC has been implicated in the development and progression of various diseases, including cancer, diabetic complications, and cardiovascular diseases. Therefore, 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been proposed as a potential therapeutic agent for these diseases.
Mécanisme D'action
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation, angiogenesis, and inflammation.
Biochemical and physiological effects:
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in lab experiments.
Orientations Futures
For research include developing more potent and selective PKC inhibitors, evaluating the combination therapy with other drugs, and exploring the potential therapeutic applications of 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 in other diseases.
Méthodes De Synthèse
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) 31-8220 can be synthesized by reacting 3-methoxy-6-(1-methylethyl)indole with maleic anhydride in the presence of a catalyst, followed by cyclization with piperazine. The final product is obtained by selective reduction of the double bond in the maleimide ring.
Propriétés
Numéro CAS |
122170-10-9 |
|---|---|
Nom du produit |
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3S-cis)-(9CI) |
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
Clé InChI |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



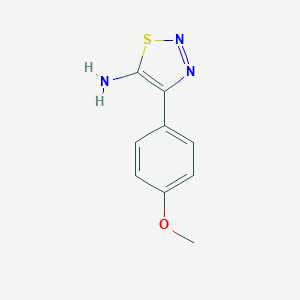
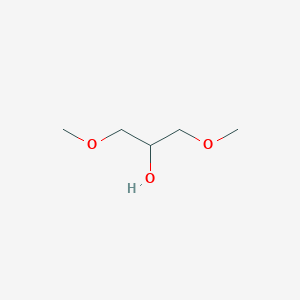
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
